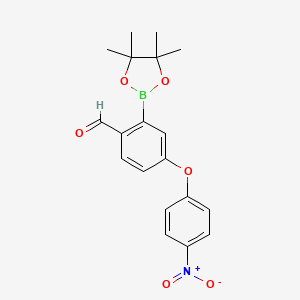![molecular formula C10H8BrNO3 B13994806 Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)
Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 7-bromo-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in (3+2) cycloaddition reactions with alkynes or nitrile oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted isoxazoles.
- Oxidation and reduction reactions modify the functional groups on the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 7-bromobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can modulate various biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
- Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate
Comparison: Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate is unique due to the position of the bromine atom on the isoxazole ring. This positional difference can significantly impact its reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H8BrNO3 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
ethyl 7-bromo-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)8-6-4-3-5-7(11)9(6)15-12-8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
WMJZCFUIDOKUEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC2=C1C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)


![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)






